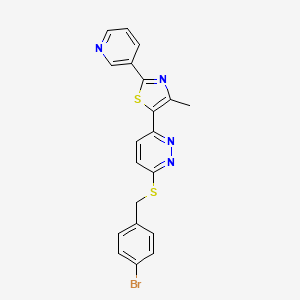

5-(6-((4-溴苄基)硫)哒嗪-3-基)-4-甲基-2-(吡啶-3-基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

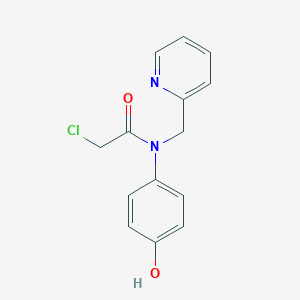

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole is a complex heterocyclic compound that features a thiazole ring, a pyridazine ring, and a pyridine ring

科学研究应用

- 包括该化合物在内的吡唑啉类化合物已显示出抗菌特性 。研究人员已经探索了它们在对抗细菌感染方面的潜力,这在抗生素耐药性背景下至关重要。

- 另一个令人感兴趣的领域是抗真菌活性。 吡唑啉衍生物已被研究用于其对真菌病原体的有效性 。了解它们的行动机制可能导致新型抗真菌剂的出现。

- 吡唑啉可能表现出抗寄生虫作用。 调查它们对寄生虫的影响可能有助于开发治疗寄生虫病的新方法 。

- 包括该化合物在内的一些吡唑啉化合物已显示出抗炎活性 。了解它们的分子靶点和通路可以为炎症性疾病的药物开发提供参考。

- 氧化应激在多种疾病中起作用。 吡唑啉已被探索为抗氧化剂,可能减轻活性氧 (ROS) 造成的细胞损伤 。该化合物的抗氧化特性值得进一步研究。

- 在一项新研究中,研究人员评估了该吡唑啉衍生物对虹鳟鱼仔的潜在神经毒性。 他们评估了脑中乙酰胆碱酯酶 (AchE) 活性和丙二醛 (MDA) 水平 。了解其对神经功能的影响对于环境和毒理学研究至关重要。

抗菌活性

抗真菌潜力

抗寄生虫特性

抗炎作用

抗氧化潜力

神经毒性评估

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-4-methyl-2-(pyridin-3-yl)thiazole typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Formation of the Thiazole Ring: This step often involves the cyclization of a suitable thioamide with a halogenated ketone under basic conditions.

Introduction of the Pyridazine Ring: This can be achieved through a condensation reaction between a hydrazine derivative and a diketone or a similar compound.

Attachment of the 4-Bromobenzyl Group: This step involves a nucleophilic substitution reaction where the bromobenzyl group is introduced to the pyridazine ring.

Final Assembly: The final step involves coupling the thiazole and pyridazine intermediates under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can undergo various substitution reactions, especially at the bromobenzyl group and the thiazole ring.

Common Reagents and Conditions

- **Oxid

属性

IUPAC Name |

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-pyridin-3-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4S2/c1-13-19(27-20(23-13)15-3-2-10-22-11-15)17-8-9-18(25-24-17)26-12-14-4-6-16(21)7-5-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVFOYNAOWGSKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethoxyphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)

![1-[(2-furylmethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2421729.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-phenacyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2421731.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)

![3-[(4-Chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B2421736.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2421738.png)

![1-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2421744.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)